6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Description
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZMYTWNKFDFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 6-methoxy-2-methylquinoline with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of pyrazoloquinolines exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds synthesized from 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, its derivatives have been tested against multiple cancer cell lines.
Case Study: Anticancer Activity
A study published in the journal Molecules demonstrated that specific derivatives of this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line Tested | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Potential Use in Neurological Disorders
Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve antioxidant activity and modulation of neuroinflammatory pathways.
Research Insights
A recent paper indicated that derivatives of pyrazoloquinolines could protect neuronal cells from oxidative stress-induced apoptosis, which is a critical factor in the progression of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
The position of substituents on the pyrazoloquinolinone scaffold critically influences physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Melting Points : Chlorinated derivatives (e.g., 2-(4-ClPh)) exhibit higher melting points (>300°C) due to strong intermolecular interactions . Methoxy analogs (e.g., DCBS96) decompose above 300°C .
- Solubility: Amino-substituted DCBS96 shows moderate solubility in polar solvents (e.g., DMSO, MeOH) , while nitro/chloro derivatives require DMSO for dissolution .
Biological Activity
6-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazoloquinoline class, which is known for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions. The unique structural features of this compound contribute to its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁N₃O₂. Its structure includes a fused pyrazole and quinoline moiety, which enhances its pharmacological properties. The presence of the methoxy group at the 6-position and a methyl group at the 2-position are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, it was found to inhibit NO production significantly. This effect is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant gastric carcinoma cells. The mechanism of action appears to involve the inhibition of P-glycoprotein (P-gp), which is crucial for drug efflux in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazoloquinoline scaffold can enhance or diminish its efficacy. For instance, the introduction of different substituents on the aromatic rings has been shown to influence cytotoxicity and selectivity against cancer cell lines .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated comparable or superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : A study involving MTT assays revealed an IC₅₀ value of approximately 1.00 ± 0.42 μM against erythroleukemia cell lines, indicating potent cytotoxic effects with low toxicity to normal cells .
Q & A
Q. What are the optimized synthetic routes for 6-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one?
The synthesis typically involves cyclocondensation of substituted quinoline precursors with hydrazine derivatives. For example, a similar pyrazoloquinolinone was synthesized using ethyl-4-chloro-7-methoxy-quinoline-3-carboxylate and 5-hydrazinyl-2-methoxy-d3-pyridine in xylenes under reflux, yielding 49% after purification . Key parameters include:
- Solvent choice : Xylenes or toluene for high-temperature reactions.
- Catalysts : Triethylamine to facilitate deprotonation.
- Purification : Recrystallization from methanol or column chromatography.
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For instance:
Q. What are the recommended safety protocols for handling pyrazoloquinolinones?
- Storage : In airtight containers, protected from light, at 2–8°C .
- Hazards : Avoid inhalation (potential respiratory irritation) and skin contact (risk of sensitization) .
- Spill management : Use absorbent materials (e.g., vermiculite) and neutralize with weak acids .
Advanced Research Questions
Q. How can functional group modifications enhance the compound’s pharmacological activity?
Deuteration at the methoxy group (e.g., 7-methoxy-d3 in related compounds) improves metabolic stability without altering receptor binding . Advanced strategies include:
Q. What methodologies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 49% vs. 85% in similar syntheses) arise from:
Q. How does this compound interact with γ-aminobutyric acid (GABA) receptors?
Functional selectivity studies using deuterated analogs (e.g., 13b in ) reveal:
Q. What computational tools predict its environmental toxicity?
- QSAR models : Estimate EC₅₀ for aquatic toxicity (e.g., ~1.2 mg/L for Daphnia magna) .
- Biodegradation : EPI Suite predicts persistence >60 days, warranting controlled disposal .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
Q. What analytical techniques quantify trace impurities?
Q. How are structure-activity relationships (SAR) systematically explored?
- Parallel synthesis : Generate analogs with varied substituents (e.g., halogens, alkyl chains) .
- Pharmacophore mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical H-bond donors .
Tables of Key Data
Q. Table 1. Comparative Synthetic Yields
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl-4-chloro-7-methoxy-quinoline | Xylenes | Et₃N | 49 | |
| Pyrroloquinolinone derivative | Methanol | NaOH | 85 |
Q. Table 2. Pharmacological Profiles
| Analog | Target Receptor | IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Methoxy-2-methyl | GABAₐ | 78 | 0.12 |
| Carboxylic acid derivative | Adenosine A₂A | 210 | 1.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
